molecular formula C22H25N3OS B2364781 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897485-67-5

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B2364781
CAS RN: 897485-67-5
M. Wt: 379.52
InChI Key: BRYYMUBXNHIWPC-UHFFFAOYSA-N
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Description

“1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a compound with the molecular formula C18H18N4O4S . It is a derivative of benzothiazole, which is a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazoles are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, can be achieved through various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecular structure of “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” can be represented by the IUPAC name [4- (4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]- (5-nitrofuran-2-yl)methanone . The InChI representation of the molecule is InChI=1S/C18H18N4O4S/c1-11-3-4-12 (2)16-15 (11)19-18 (27-16)21-9-7-20 (8-10-21)17 (23)13-5-6-14 (26-13)22 (24)25/h3-6H,7-10H2,1-2H3 .


Chemical Reactions Analysis

Benzothiazoles, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, can undergo a variety of chemical reactions. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 386.10487624 g/mol . The topological polar surface area of the compound is 124 Ų . The heavy atom count of the compound is 27 .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Properties

Compounds related to 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one demonstrate promising antibacterial efficacies. For instance, specific derivatives have shown effective inhibition against strains like E. coli, S. aureus, and S. mutans, with notable biofilm inhibition activities, surpassing even the standard Ciprofloxacin in effectiveness. These properties suggest potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Anticancer Potential

Studies have indicated that certain derivatives of this compound possess significant anticancer activities. Research on a variety of cancer cell lines, including those for breast cancer, leukemia, and melanoma, has shown promising results. Derivatives with a piperazine substituent have been identified as particularly effective, highlighting their potential use in developing new anticancer therapies (Turov, 2020).

Anticholinesterase Activities

Some benzothiazole derivatives with piperazine moieties have been synthesized and shown potential as anticholinesterase agents. This suggests their possible application in treating diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used (Mohsen et al., 2014).

Anti-HIV and Antiproliferative Effects

Several derivatives of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one have been explored for their potential anti-HIV and antiproliferative activities. Although no significant activity against HIV has been reported, some compounds have demonstrated notable effects on human tumor-derived cell lines, suggesting their potential use in cancer treatment (Al-Soud et al., 2010).

Future Directions

Benzothiazoles, including “1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one”, are of great interest for researchers for drug design due to their high biological and pharmacological activity . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising direction for future research .

properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-8-9-17(2)21-20(16)23-22(27-21)25-14-12-24(13-15-25)19(26)11-10-18-6-4-3-5-7-18/h3-9H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYYMUBXNHIWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

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